molecular formula C9H9F3O B161814 3-(2,4,5-Trifluorophenyl)propan-1-ol CAS No. 130887-16-0

3-(2,4,5-Trifluorophenyl)propan-1-ol

Cat. No.: B161814
CAS No.: 130887-16-0
M. Wt: 190.16 g/mol
InChI Key: CBJXXKZMBNMQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,5-Trifluorophenyl)propan-1-ol typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysis has also been explored to achieve high enantioselectivity and reduce environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted phenyl derivatives .

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,4,5-Trifluorophenyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)propan-1-ol
  • 3-(2,5-Difluorophenyl)propan-1-ol
  • 3-(2,4,6-Trifluorophenyl)propan-1-ol

Uniqueness: 3-(2,4,5-Trifluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and interaction with biological targets. This distinct arrangement enhances its potential as a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXXKZMBNMQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601728
Record name 3-(2,4,5-Trifluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130887-16-0
Record name 3-(2,4,5-Trifluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(2,4,5-trifluorophenyl)prop-2-yn-1-ol (90 mg, 0.48 mmol) in diethyl ether (10 ml) was hydrogenated over 10% palladium on carbon at room temperature for 15 hours. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 10% ethyl ether/hexane. Fractions with Rf of about 0.16 on evaporation gave the title alcohol as a colorless oil.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(2,4,5-Trifluorophenyl)propionic acid (3.25 g, 16.0 mmol; from Step 1) was dissolved in THF (15 mL) and cooled to 0° C. To this solution was added Me2S.BH3 (3.2 mL, ˜32 mmol) dropwise under 30 min and the resulting mixture was then heated at 70° C. for 30 min. After cooling to 0° C., 6 M aqueous HCl (20 mL) was added dropwise. The mixture was heated at 70° C. for 1 h. After cooling to room temperature the mixture was extracted with ether (2×20 mL) and the combined organic layers were washed with brine and dried over Na2SO4. Evaporation and drying in vacuum gave the title compound as a colorless liquid (3.17 g, 97% pure by HPLC) that was used directly in the next step. *Previously reported in EP 369812.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4,5-Trifluorophenyl)propan-1-ol
Reactant of Route 2
3-(2,4,5-Trifluorophenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(2,4,5-Trifluorophenyl)propan-1-ol
Reactant of Route 4
3-(2,4,5-Trifluorophenyl)propan-1-ol
Reactant of Route 5
3-(2,4,5-Trifluorophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(2,4,5-Trifluorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.